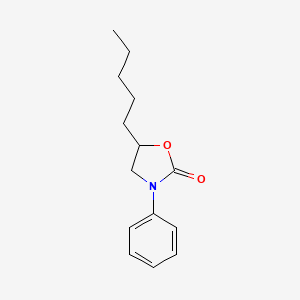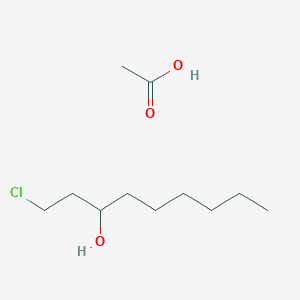
5-Pentyl-3-phenyloxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-pentyl-3-phenyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class This compound features a five-membered ring containing both nitrogen and oxygen atoms, making it a versatile scaffold in synthetic organic chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-pentyl-3-phenyl-1,3-oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of phenyl isocyanate with 5-pentyl-2-aminoethanol under mild conditions. This reaction proceeds via the formation of an intermediate carbamate, which then undergoes intramolecular cyclization to form the oxazolidinone ring.
Industrial Production Methods
Industrial production of oxazolidinones, including 5-pentyl-3-phenyl-1,3-oxazolidin-2-one, often employs catalytic processes to enhance yield and efficiency. Palladium-catalyzed N-arylation of oxazolidinones with aryl bromides is a widely used method. This process involves the use of phosphine ligands and bases to facilitate the reaction under controlled temperatures and pressures .
化学反应分析
Types of Reactions
5-pentyl-3-phenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amino alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl or pentyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, amino alcohols, and other functionalized derivatives .
科学研究应用
5-pentyl-3-phenyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in stereoselective synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound serves as a building block for the synthesis of biologically active molecules, including potential antibacterial agents.
Medicine: Oxazolidinone derivatives are explored for their antimicrobial properties, particularly against resistant bacterial strains.
Industry: The compound is utilized in the development of new materials and as a catalyst in various chemical processes
作用机制
The mechanism of action of 5-pentyl-3-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In biological systems, oxazolidinones inhibit protein synthesis by binding to the bacterial ribosome, preventing the formation of the initiation complex. This action effectively halts bacterial growth and replication .
相似化合物的比较
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative with enhanced potency and reduced resistance potential.
Contezolid: A newer oxazolidinone with promising clinical applications.
Uniqueness
5-pentyl-3-phenyl-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentyl group enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its efficacy in certain applications .
属性
分子式 |
C14H19NO2 |
|---|---|
分子量 |
233.31 g/mol |
IUPAC 名称 |
5-pentyl-3-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H19NO2/c1-2-3-5-10-13-11-15(14(16)17-13)12-8-6-4-7-9-12/h4,6-9,13H,2-3,5,10-11H2,1H3 |
InChI 键 |
HWIYPLZVPBTTOH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1CN(C(=O)O1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3-chlorophenyl)methyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B13889798.png)
![7-Bromo-2-chloro-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid](/img/structure/B13889806.png)
![2-{2-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13889809.png)





![8-(1H-indol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13889845.png)


![Methyl (2E)-3-[4-({[2-(2-methyl-1H-indol-3-YL)ethyl]amino}methyl)phenyl]prop-2-enoate hydrochloride](/img/structure/B13889866.png)

![Ethyl 1-(4-methoxyphenyl)-6-methylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13889883.png)
